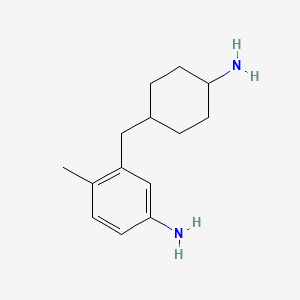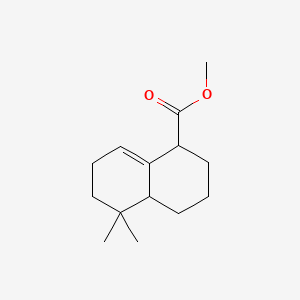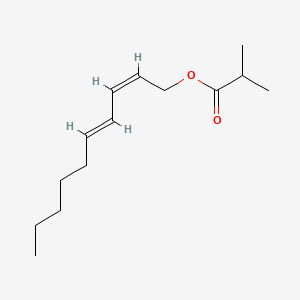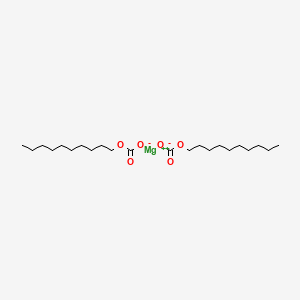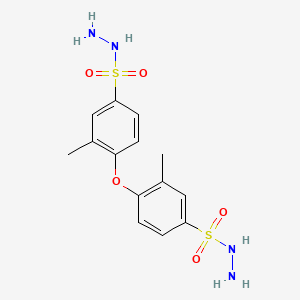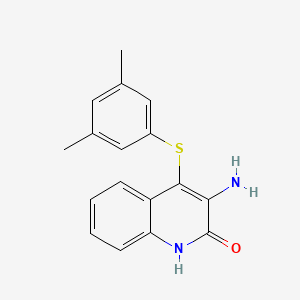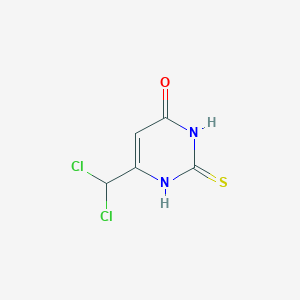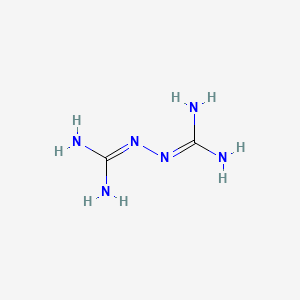
Biguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biguanidine, also known as imidodicarbonimidic diamide, is an organic compound with the chemical formula HN(C(NH)NH2)2. It is a colorless solid that dissolves in water to form a highly basic solution. This compound is known for its ability to hydrolyze slowly to ammonia and urea. This compound has significant applications in various fields, including medicine, chemistry, and industry.
准备方法
Biguanidine can be synthesized through several methods. One common synthetic route involves the reaction of dicyandiamide with ammonia in a Pinner-type process. This reaction yields this compound as a product. The reaction conditions typically involve heating the reactants in a sealed tube at elevated temperatures.
Industrial production of this compound often involves the use of dicyandiamide and ammonia as starting materials. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization to obtain pure this compound.
化学反应分析
Biguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form guanidine derivatives. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: this compound can be reduced to form amines. This reaction often involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions with various electrophiles. For example, it can react with alkyl halides to form N-alkylated this compound derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield guanidine derivatives, while reduction may produce amines.
科学研究应用
Biguanidine has a wide range of scientific research applications:
Chemistry: this compound is used as a ligand in coordination chemistry and as a catalyst in organic synthesis. Its strong basicity makes it useful in various catalytic reactions.
Biology: this compound derivatives, such as metformin, are widely used in the treatment of diabetes mellitus type 2. These compounds help regulate blood glucose levels by increasing insulin sensitivity.
Medicine: this compound-based compounds have been studied for their potential anticancer, antibacterial, and antifungal properties. They are also used as antiseptics and disinfectants.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals. It is also used as a corrosion inhibitor and in water treatment processes.
作用机制
The mechanism of action of biguanidine and its derivatives is complex and varies depending on the specific application. In the case of metformin, a widely used this compound derivative, the mechanism involves the inhibition of mitochondrial complex I, leading to reduced ATP production and activation of AMP-activated protein kinase (AMPK). This results in increased insulin sensitivity, reduced gluconeogenesis, and decreased blood glucose levels.
In other applications, this compound compounds may interact with cellular membranes, proteins, or enzymes, leading to various biological effects. For example, this compound-based antiseptics disrupt bacterial cell membranes, leading to cell death.
相似化合物的比较
Biguanidine is structurally related to guanidine, which consists of a single guanidine unit. Similar compounds include:
Guanidine: A simpler compound with one guanidine unit. It is less basic and has different chemical properties compared to this compound.
Metformin: A this compound derivative used as an antihyperglycemic agent. It has a similar mechanism of action but is more effective in regulating blood glucose levels.
Phenformin: Another this compound derivative that was used as an antihyperglycemic agent but was withdrawn from the market due to toxic effects.
Buformin: A this compound derivative with similar applications to metformin but with a different safety profile.
This compound is unique due to its strong basicity and ability to form stable complexes with metal ions. This makes it useful in various catalytic and coordination chemistry applications.
属性
CAS 编号 |
6882-47-9 |
|---|---|
分子式 |
C2H8N6 |
分子量 |
116.13 g/mol |
IUPAC 名称 |
2-(diaminomethylideneamino)guanidine |
InChI |
InChI=1S/C2H8N6/c3-1(4)7-8-2(5)6/h(H4,3,4,7)(H4,5,6,8) |
InChI 键 |
ZILVNHNSYBNLSZ-UHFFFAOYSA-N |
规范 SMILES |
C(=NN=C(N)N)(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



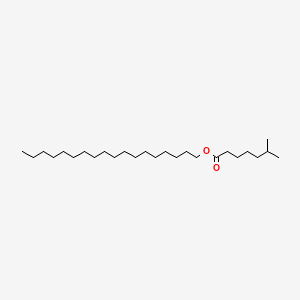
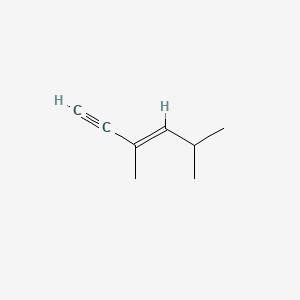
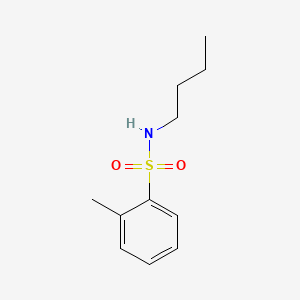
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)
